![molecular formula C10H5F3N2O2S2 B12922827 2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid CAS No. 62616-94-8](/img/structure/B12922827.png)
2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid is a compound that features a trifluoromethyl group attached to a thiadiazole ring, which is further connected to a benzoic acid moiety
Méthodes De Préparation
The synthesis of 2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid typically involves the formation of the thiadiazole ring followed by the introduction of the trifluoromethyl group and subsequent attachment to the benzoic acid moiety. One common synthetic route involves the reaction of 2-aminothiophenol with trifluoroacetic anhydride to form the intermediate, which is then cyclized to produce the thiadiazole ring. The final step involves the coupling of the thiadiazole intermediate with benzoic acid under appropriate reaction conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or sulfides.
Substitution: The trifluoromethyl group and the thiadiazole ring can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the activation of caspases, which are enzymes that play a crucial role in the process of programmed cell death (apoptosis). The compound’s ability to induce apoptosis in cancer cells makes it a potential candidate for cancer therapy .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}benzoic acid include:
2-Fluoro-5-(trifluoromethyl)benzoic acid: This compound shares the trifluoromethyl group and benzoic acid moiety but lacks the thiadiazole ring.
1,3,4-Thiadiazole derivatives: These compounds have a similar thiadiazole ring structure and exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
The uniqueness of this compound lies in its combination of the trifluoromethyl group, thiadiazole ring, and benzoic acid moiety, which together contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
62616-94-8 |
|---|---|
Formule moléculaire |
C10H5F3N2O2S2 |
Poids moléculaire |
306.3 g/mol |
Nom IUPAC |
2-[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl]benzoic acid |
InChI |
InChI=1S/C10H5F3N2O2S2/c11-10(12,13)8-14-15-9(19-8)18-6-4-2-1-3-5(6)7(16)17/h1-4H,(H,16,17) |
Clé InChI |
VBILXFMEALSHBB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)SC2=NN=C(S2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




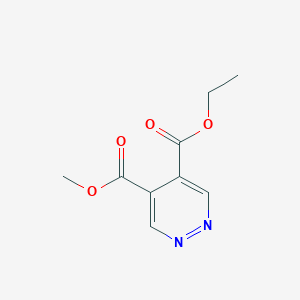
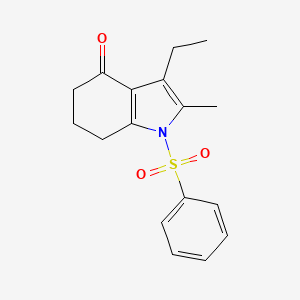
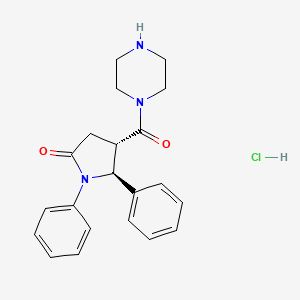

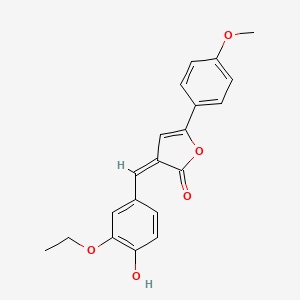
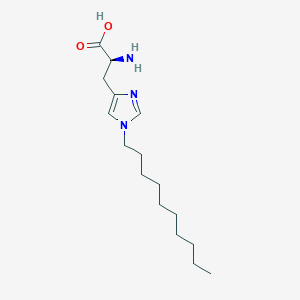


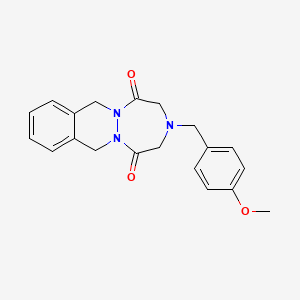

![N-[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-histidine](/img/structure/B12922815.png)

